molecular formula C15H17N3O3S B2671177 N-(5-methylthiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034239-79-5

N-(5-methylthiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B2671177
CAS RN: 2034239-79-5
M. Wt: 319.38
InChI Key: ZAZQRHFSVWESAJ-UHFFFAOYSA-N
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Description

N-(5-methylthiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as MTA, is a small molecule compound that has been widely used in scientific research due to its unique properties. MTA is a member of the thiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Metabolic Pathways and Metabolism

N-(5-methylthiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is structurally related to nicotinamide and its metabolites, which are pivotal in human metabolic pathways. Nicotinamide, a form of vitamin B3, undergoes metabolism in the human body, producing several metabolites such as N'-methyl-4-pyridone-3-carboxamide (4-py), a major metabolite alongside others like N'-methylnicotinamide (MNA) and N'-methyl-2-pyridone-5-carboxamide (2-py). These metabolites' urinary excretion reflects dietary intake of niacin equivalents and their correlation with overall health metrics (Shibata & Matsuo, 1989).

Crystal Engineering and Material Science

The structurally related compounds nicotinamide and pyrazinamide have been extensively studied in crystal engineering. These studies reveal intricate details about the formation of cocrystals and the stabilization mechanisms within molecular assemblies. Such research underscores the importance of nicotinamide derivatives in designing novel materials with specific physical and chemical properties, potentially extending to N-(5-methylthiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (Jarzembska et al., 2017).

Pharmaceutical Applications

Nicotinamide derivatives, due to their biochemical properties, have been explored for various pharmaceutical applications, including their role in enzymatic reactions and potential as drug candidates. For example, the enzymatic activity of nicotinamide N-methyltransferase (NNMT) in metabolizing nicotinamide and related compounds highlights the therapeutic relevance of modulating this pathway for disease treatment. This insight can be applied to the development of inhibitors or modulators based on the structure of N-(5-methylthiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide for conditions associated with dysregulated NNMT activity (Babault et al., 2018).

Corrosion Inhibition

Research on nicotinamide derivatives has also demonstrated their efficacy as corrosion inhibitors, providing a protective effect on metals in corrosive environments. This application is crucial in industrial chemistry, where the longevity and integrity of metal components are vital. The corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solutions have been documented, indicating potential industrial applications for N-(5-methylthiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide as well (Chakravarthy, Mohana, & Kumar, 2014).

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-8-17-15(22-10)18-14(19)11-2-3-13(16-9-11)21-12-4-6-20-7-5-12/h2-3,8-9,12H,4-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZQRHFSVWESAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylthiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

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